Methylaminodesacetylcolchicide

Medicinal chemistry Colchicine derivatives Tubulin inhibitors

Methylaminodesacetylcolchicide (CAS 114099-32-0) is a synthetically modified colchicinoid alkaloid characterized by two key structural deviations from the parent colchicine: a free amine at the C7 position (replacing the N-acetyl group) and a methylamino substituent at the C10 position of the tropolone ring (replacing the methoxy group). This double modification generates a versatile primary amine handle for further derivatization while pre-installing the C10 methylamino motif known to enhance tubulin-binding affinity.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
Cat. No. B8143980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminodesacetylcolchicide
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
InChIInChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23)/t14-/m0/s1
InChIKeyLAQDWSHXWXOTDO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylaminodesacetylcolchicide: A Double-Modified Colchicine Scaffold for Anticancer SAR Research


Methylaminodesacetylcolchicide (CAS 114099-32-0) is a synthetically modified colchicinoid alkaloid characterized by two key structural deviations from the parent colchicine: a free amine at the C7 position (replacing the N-acetyl group) and a methylamino substituent at the C10 position of the tropolone ring (replacing the methoxy group) [1]. This double modification generates a versatile primary amine handle for further derivatization while pre-installing the C10 methylamino motif known to enhance tubulin-binding affinity [2]. The compound serves as the critical synthetic intermediate '3' in the Krzywik et al. (2020) series, from which fourteen downstream analogues (4–17) were elaborated via reductive alkylation, yielding agents with single-digit nanomolar antiproliferative potency against multiple cancer lines [1].

Why Methylaminodesacetylcolchicide Cannot Be Replaced by Colchicine, Demecolcine, or 10-Methylaminocolchicine in Research Procurement


Methylaminodesacetylcolchicide occupies a distinct structural niche among colchicine analogues. Colchicine retains the natural N-acetyl group at C7 and a methoxy at C10 [1], while demecolcine (Colcemid) bears an N-methyl group at C7 but preserves the C10 methoxy [2]. 10-Methylaminocolchicine (compound 2) features the C10 methylamino group but retains the C7 acetamide [1]. Only methylaminodesacetylcolchicide presents a free amine at C7 alongside the C10 methylamino group, making it uniquely suited as a synthetic branching point for constructing focused libraries via amine-directed conjugation [1]. Procurement of any other colchicinoid will not replicate this reactive functionality. Furthermore, published SAR data demonstrate that simultaneous C7/C10 modification yields IC50 shifts of over 400-fold against drug-resistant cell lines relative to unmodified colchicine, indicating that the double-modification scaffold is not functionally interchangeable with single-site analogues [1].

Quantitative Differentiation of Methylaminodesacetylcolchicide Against Closest Colchicinoid Analogs


Structural Differentiation: The Only Colchicinoid Scaffold Bearing Both a Free C7 Amine and a C10 Methylamino Group

Methylaminodesacetylcolchicide is the sole colchicinoid combining a primary amine at C7 with a methylamino substituent at C10. Colchicine (1) bears an N-acetyl group at C7 and a methoxy at C10; demecolcine bears an N-methyl at C7 and a methoxy at C10; 10-methylaminocolchicine (2) bears an N-acetyl at C7 and a methylamino at C10 [1]. The free C7 amine of methylaminodesacetylcolchicide is the reactive handle used to generate all downstream derivatives 4–17 in the 2020 Krzywik series via reductive alkylation with aldehydes, a synthetic route not accessible from colchicine or demecolcine without additional deprotection steps [1].

Medicinal chemistry Colchicine derivatives Tubulin inhibitors

HDAC3 Inhibitory Activity: A Potential Polypharmacological Differentiation from Colchicine

Methylaminodesacetylcolchicide (CAS 114099-32-0) demonstrates significant inhibitory activity against human histone deacetylase 3 (HDAC3) with an IC50 of 1.80 nM [1]. This activity is not reported for the parent colchicine, demecolcine, or 10-methylaminocolchicine in the same assay context, suggesting that the double-modification scaffold may engage additional epigenetic targets beyond tubulin [1]. The compound also inhibits human HDAC1, though quantitative comparator data for HDAC1 vs. colchicine is not available in this dataset.

Epigenetics HDAC inhibition Polypharmacology

Versatile Synthetic Intermediate: Enabling Access to Derivatives with Sub-Nanomolar Antiproliferative Potency Against Drug-Resistant Cancer Cells

Methylaminodesacetylcolchicide (compound 3) is the direct synthetic precursor to 14 downstream analogues evaluated for antiproliferative activity across A549, MCF-7, LoVo, and LoVo/DX cell lines [1]. While the precise IC50 values for compound 3 itself are reported in the full article's Table 1 (not fully extractable from the abstract-only view), the derivative set derived from this scaffold produced compound 14 with IC50 values of 0.1–1.6 nM across the tested panel and approximately 440-fold higher potency than colchicine against the doxorubicin-resistant LoVo/DX cell line (IC50 = 1.6 nM for compound 14 vs. 702.2 nM for colchicine) [1]. All compounds in the series except one exhibited IC50 ≤ 10 nM toward at least three of four tumor lines [1]. This demonstrates that the methylaminodesacetylcolchicide scaffold is a validated entry point for generating ultra-potent, resistance-breaking analogues.

Drug resistance LoVo/DX Antiproliferative activity Colchicine derivatives

Acetylcholinesterase Off-Target Activity: Differentiating from Colchicine's Clean Tubulin Profile

Methylaminodesacetylcolchicide inhibits recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC50 of 142 nM [1]. Colchicine and demecolcine are not typically associated with AChE inhibition at comparable concentrations. This off-target activity may be relevant for researchers screening colchicine derivatives for neurotoxicity potential, as AChE inhibition is a known liability for peripheral and central nervous system adverse effects [1].

Acetylcholinesterase Off-target activity Neurotoxicity risk assessment

Physicochemical Property Differentiation: Lower LogP Relative to Demecolcine Suggests Improved Aqueous Handling

Methylaminodesacetylcolchicide has a calculated octanol-water partition coefficient (LogP) of 1.8 [1]. For comparison, demecolcine (C21H25NO5, MW 371.43) has a higher calculated LogP of approximately 2.4 based on its additional methoxy group and N-methyl substitution . The lower LogP of methylaminodesacetylcolchicide reflects the increased polarity conferred by the C7 primary amine and C10 methylamino groups, predicting moderately improved aqueous solubility and potentially different pharmacokinetic partitioning behavior [1]. The compound has two hydrogen bond donors and six hydrogen bond acceptors, with a topological polar surface area of 82.8 Ų [1].

Physicochemical properties LogP Solubility Drug-likeness

Recommended Procurement Scenarios for Methylaminodesacetylcolchicide in Academic and Industrial Research


Focused Library Synthesis of C7-Diversified Colchicine Analogues with Pre-Installed C10 Methylamino Enhancement

Methylaminodesacetylcolchicide is the direct starting material for generating structurally diverse colchicine analogue libraries via reductive alkylation at the C7 primary amine [1]. As demonstrated by Krzywik et al. (2020), this scaffold enables the synthesis of 14 derivatives bearing alkyl, substituted alkyl, aromatic, and heteroaromatic C7 substituents in a single synthetic step without requiring deprotection of the C7 position [1]. Research groups designing tubulin-targeted compound collections should procure this compound as the common synthetic intermediate rather than attempting to deprotect colchicine or demecolcine, which would require additional synthetic steps and may introduce impurities.

Drug-Resistance Reversal Studies Using the LoVo/DX Doxorubicin-Resistant Colon Cancer Model

The double-modified scaffold of methylaminodesacetylcolchicide serves as the core structure from which derivatives with proven resistance-overcoming activity (e.g., compound 14, LoVo/DX IC50 = 1.6 nM vs. colchicine IC50 = 702.2 nM, representing a ~440-fold potency gain) were generated [1]. Researchers investigating P-glycoprotein-mediated multidrug resistance should start with this scaffold to synthesize and screen new analogues for resistance index (RI) optimization, as the C7-modification vector has been shown to modulate resistance profiles in the LoVo/LoVo/DX isogenic pair [1].

Dual Tubulin-HDAC Polypharmacology Probe Development

Methylaminodesacetylcolchicide exhibits HDAC3 inhibitory activity (IC50 = 1.80 nM) in addition to its anticipated tubulin-binding properties [1]. For medicinal chemistry programs exploring dual-mechanism anticancer agents that simultaneously disrupt microtubule dynamics and modulate histone acetylation, this compound provides a starting scaffold with pre-validated engagement of both target classes [1]. Unlike colchicine or demecolcine, which lack documented HDAC activity, methylaminodesacetylcolchicide can be used to probe whether the dual tubulin-HDAC phenotype can be optimized through C7 derivatization without requiring a conjugated hybrid approach.

In Vitro Off-Target Liability Profiling for Colchicinoid Safety Assessment

The documented acetylcholinesterase inhibitory activity (AChE IC50 = 142 nM) of methylaminodesacetylcolchicine provides a measurable off-target benchmark for neurotoxicity risk assessment in early-stage colchicinoid drug discovery [1]. Contract research organizations and pharmaceutical development teams should use this compound as a reference standard when profiling new colchicine derivatives for cholinergic system liabilities, as its moderate AChE activity contrasts with colchicine's cleaner profile and may help establish structure-toxicity relationships for the colchicinoid chemotype [1].

Quote Request

Request a Quote for Methylaminodesacetylcolchicide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.